Urdamycinone B
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Overview
Description
Urdamycinone B is an angucycline.
Scientific Research Applications
Synthesis and Chemical Structure
Urdamycinone B, identified as a C-glycosylangucycline antibiotic, has been a subject of interest in synthetic chemistry. A notable achievement in this area is the total synthesis of this compound using an unprotected sugar. This synthesis was accomplished without any protecting group in the sugar moiety, highlighting an innovative approach in the field of organic chemistry (Matsuo, Miki, Nakata, Matsumura, & Toshima, 1999).
Biological Activity and Antibiotic Properties
This compound is part of the Urdamycins group, a series of angucycline antibiotics produced by Streptomyces fradiae. These compounds are known for their biological activity against Gram-positive bacteria and their effectiveness in targeting stem cells of murine L1210 leukemia. The distinct characteristic of Urdamycins, including this compound, is their glycoside structure, differing in their aglycones and sugars like D-olivose and L-rhodinose (Drautz, Zähner, Rohr, & Zeeck, 1986).
Advances in Total Synthesis
Further research on this compound includes a stereoselective approach to the total synthesis of this compound. This approach emphasizes the importance of achieving a synthesis that maintains the stereochemical integrity of the molecule, which is crucial for its biological activity (Osman, Larsen, & Muralikrishna, 2015). Additionally, a unified strategy for the total synthesis of this compound has been developed, showcasing the versatility and adaptability of synthetic methods in producing complex natural products like angucycline antibiotics (Kim, Boyd, Sobti, & Sulikowski, 1997).
Biosynthesis and Glycosylation
The function of glycosyltransferase genes in Urdamycin A biosynthesis, closely related to this compound, provides insights into the biosynthetic pathways of these antibiotics. Understanding the role of these genes in glycosylation can lead to better manipulation and production of these compounds for therapeutic purposes (Trefzer, Hoffmeister, Künzel, Stockert, Weitnauer, Westrich, Rix, Fuchser, Bindseil, Rohr, & Bechthold, 2000).
Properties
Molecular Formula |
C25H24O8 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C25H24O8/c1-10-21(28)15(26)7-17(33-10)12-5-6-14-20(22(12)29)24(31)13-4-3-11-8-25(2,32)9-16(27)18(11)19(13)23(14)30/h3-6,10,15,17,21,26,28-29,32H,7-9H2,1-2H3/t10-,15-,17-,21-,25-/m1/s1 |
InChI Key |
RWSPXLDDWKEOIW-VLIDSJQPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)C[C@](C5)(C)O)O)O)O |
SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)CC(C5)(C)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5=C4C(=O)CC(C5)(C)O)O)O)O |
Synonyms |
urdamycinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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